LogD7.4 Shift: Lipophilicity Modulation Compared to Piperazine Bioisosteres
The 2-methyl-2,6-diazaspiro[3.3]heptane scaffold, as a representative of the 2,6-diazaspiro[3.3]heptane class, demonstrates a significant shift in lipophilicity relative to the piperazine ring it often replaces. A comparative analysis of azaspiro[3.3]heptanes showed that introducing this spirocyclic center lowers the measured logD7.4 by as much as -1.0 log units compared to the corresponding piperazine analogs [1]. This is a quantifiable difference in a key drug-like property, offering a strategic advantage for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds. For the specific free base 2-methyl-2,6-diazaspiro[3.3]heptane, the calculated logD at pH 7.4 is -3.31, while the logP is -0.67, providing a precise baseline for predicting its behavior in biological systems [2].
| Evidence Dimension | Lipophilicity (logD7.4) shift |
|---|---|
| Target Compound Data | Free base: Calculated logD7.4 = -3.31, logP = -0.67 |
| Comparator Or Baseline | Piperazine-containing analogs (measured) |
| Quantified Difference | Decrease in logD7.4 by as much as -1.0 log units |
| Conditions | Measured logD7.4 for azaspiro[3.3]heptane class vs. piperazine analogs |
Why This Matters
This data provides a quantifiable, class-validated rationale for selecting this scaffold over piperazine to lower lipophilicity, a critical parameter for improving metabolic stability and reducing off-target toxicity in drug development.
- [1] Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. View Source
- [2] Chembase. (2025). 2-methyl-2,6-diazaspiro[3.3]heptane (CAS 1203567-11-6). Calculated properties: LogD (pH=7.4) and Log P. View Source
